molecular formula C9H9ClN2O B8380024 4-Chloro-5,6,7,8-tetrahydroquinazoline-7-carbaldehyde

4-Chloro-5,6,7,8-tetrahydroquinazoline-7-carbaldehyde

Cat. No. B8380024
M. Wt: 196.63 g/mol
InChI Key: LSCHNBFNXFBRRE-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To a cooled (0° C.) solution of 4-chloro-5,6,7,8-tetrahydroquinazoline-7-carbaldehyde (0.10 g, 0.51 mmol) in THF (5 mL) was added a solution of MeMgBr (3.0 M in ethyl ether, 0.40 mL, 1.2 mmol). The resulting mixture was stirred at ambient temperature for 30 minutes and then partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by silica gel chromatography provided 1-(4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol (0.09 g, 83% yield) as a waxy solid. MS (ES) for C10H13ClN2O: 213 (MH+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH:8]([CH:12]=[O:13])[CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1.[CH3:14][Mg+].[Br-]>C1COCC1>[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH:8]([CH:12]([OH:13])[CH3:14])[CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=NC=2CC(CCC12)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C[Mg+].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=NC=2CC(CCC12)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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